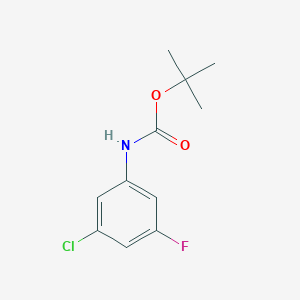![molecular formula C20H20Cl2N2OS B13996862 n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline CAS No. 33666-09-0](/img/structure/B13996862.png)
n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline: is a complex organic compound that features a combination of chloroethyl, phenoxymethyl, and thiazolyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenoxide ion reacts with a suitable halomethylthiazole derivative.
Formation of the Aniline Derivative: The aniline derivative is prepared by reacting the intermediate thiazole compound with aniline under appropriate conditions.
Introduction of the Chloroethyl Groups: The final step involves the alkylation of the aniline nitrogen with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules for pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
- Explored for its use in targeted drug delivery systems.
Industry:
- Utilized in the production of specialty polymers and materials.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The phenoxymethyl and thiazolyl groups may also contribute to the compound’s overall bioactivity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
n,n-Bis(2-chloroethyl)aniline: Lacks the thiazole and phenoxymethyl groups, making it less complex and potentially less bioactive.
n,n-Bis(2-chloroethyl)-p-toluenesulfonamide: Contains a toluenesulfonamide group instead of the thiazole and phenoxymethyl groups, leading to different chemical properties and applications.
n,n-Bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Features an oxazaphosphinan ring, which imparts unique reactivity and biological activity.
Uniqueness: The presence of the thiazole and phenoxymethyl groups in n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline distinguishes it from other similar compounds. These groups enhance its potential for specific interactions with biological targets and contribute to its overall chemical versatility.
Properties
CAS No. |
33666-09-0 |
|---|---|
Molecular Formula |
C20H20Cl2N2OS |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-10-12-24(13-11-22)17-8-6-16(7-9-17)19-15-26-20(23-19)14-25-18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
InChI Key |
VDYMQBJZQMXSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


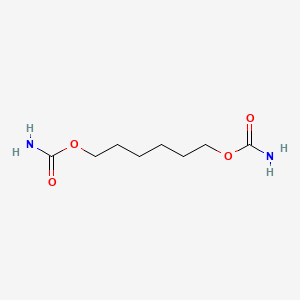
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
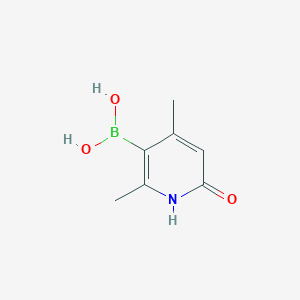

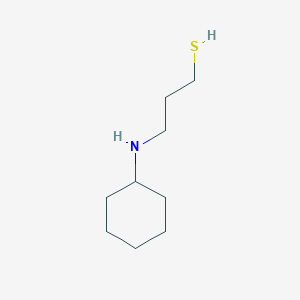
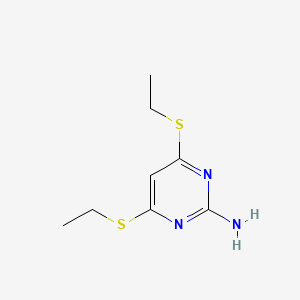
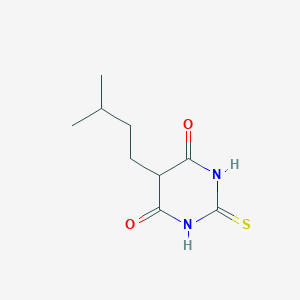
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
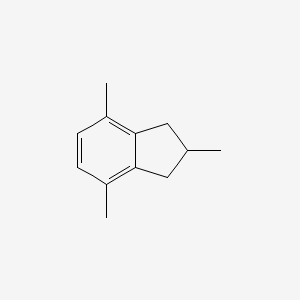
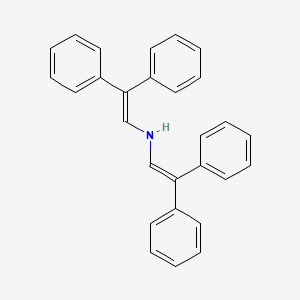
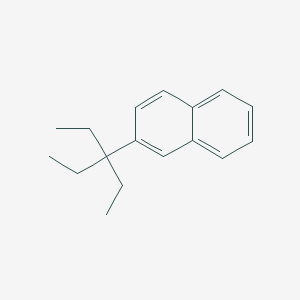
![Benzo[b]phenazine](/img/structure/B13996840.png)

